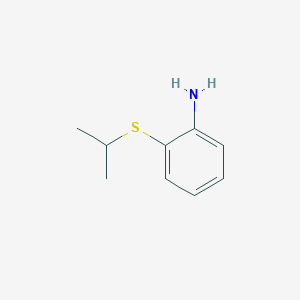

2-(Isopropylthio)aniline

Cat. No. B1631709

Key on ui cas rn:

6397-33-7

M. Wt: 167.27 g/mol

InChI Key: BZPPEJDGWPFYAL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05872300

Procedure details

34.7 g of 2-chloro-6-nitrophenyl-isopropylsulfane, 140.0 g of methanol and 1 g of Raney nickel 55, as the catalyst (water-moist), were initially introduced into a 0.3 l steel autoclave. After the air had been displaced with nitrogen and hydrogen, hydrogen was forced in at room temperature up to a pressure of 80 bar, while stirring the mixture, a slight increase in temperature already being observed. The mixture was heated to 60° C., while continuing to stir and keep the hydrogen pressure constant. After about 2 hours, the uptake of hydrogen had ended. The mixture was then cooled to room temperature, the hydrogen was let down, the catalyst was filtered off with suction and washed with methanol and the combined filtrates were concentrated. Crude yield: 29.6 g of 2-amino-6-chlorophenyl-isopropylsulfane with a purity of 99.5% (GC), corresponding to 97.5% of theory. The content of 2-isopropylmercaptoaniline formed by hydrogenating dehalogenation was only 0.1%. Furthermore, only 0.1% of impurities due to 3-chloroaniline, formed by hydrogenating desulfurization, were found.

[Compound]

Name

steel

Quantity

0.3 L

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

Cl[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-])=O)[C:3]=1[S:11][CH:12]([CH3:14])[CH3:13].CO.[H][H]>[Ni].O>[CH:12]([S:11][C:3]1[CH:2]=[CH:7][CH:6]=[CH:5][C:4]=1[NH2:8])([CH3:14])[CH3:13]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

34.7 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C(=CC=C1)[N+](=O)[O-])SC(C)C

|

|

Name

|

|

|

Quantity

|

140 g

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

[Compound]

|

Name

|

steel

|

|

Quantity

|

0.3 L

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Ni]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring the mixture

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was forced in at room temperature up to a pressure of 80 bar

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

a slight increase in temperature

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to stir

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was then cooled to room temperature

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the catalyst was filtered off with suction

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with methanol

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the combined filtrates were concentrated

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)SC1=C(N)C=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |